3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

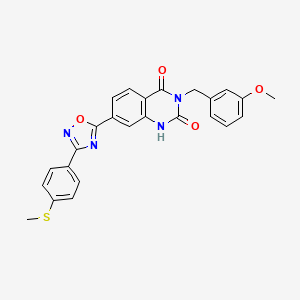

The compound 3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 3-methoxybenzyl group at the 3-position and a 1,2,4-oxadiazole ring substituted with a 4-(methylthio)phenyl moiety at the 7-position. The 1,2,4-oxadiazole moiety, a heterocyclic ring with nitrogen and oxygen atoms, is frequently incorporated into drug candidates to enhance metabolic stability and binding affinity .

Properties

Molecular Formula |

C25H20N4O4S |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4S/c1-32-18-5-3-4-15(12-18)14-29-24(30)20-11-8-17(13-21(20)26-25(29)31)23-27-22(28-33-23)16-6-9-19(34-2)10-7-16/h3-13H,14H2,1-2H3,(H,26,31) |

InChI Key |

NUNIOWIMRMFYSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O |

Origin of Product |

United States |

Biological Activity

3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (referred to as MBD-POX) is a complex organic compound belonging to the quinazoline family. Its unique structure incorporates a quinazoline core, an oxadiazole ring, and various substituents such as methoxybenzyl and methylthiophenyl groups. These features suggest significant potential for diverse biological activities.

- Molecular Formula : C25H20N4O4S

- Molecular Weight : 472.5 g/mol

The presence of functional groups in MBD-POX contributes to its unique chemical properties and potential biological activities.

MBD-POX's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activities and influence various cellular pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that MBD-POX exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that MBD-POX may act as a kinase inhibitor, a class of compounds known for their role in cancer treatment. The quinazoline core is associated with various known kinase inhibitors, making MBD-POX a candidate for further investigation in oncology.

- Antimicrobial Properties : The 1,2,4-oxadiazole moiety found in MBD-POX has been linked to antimicrobial activity in other compounds. Although direct evidence for MBD-POX's antimicrobial effects is limited, its structural similarities to known antimicrobial agents warrant further exploration.

- Anti-inflammatory Effects : Some substituents present in MBD-POX have been investigated for their anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Several compounds share structural or functional similarities with MBD-POX, highlighting its unique attributes:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Quinazoline core | Antimicrobial |

| 7-Aminoquinazolinone | Quinazoline core with amino group | Anticancer |

| 4-Methylthioquinazoline | Methylthio group on quinazoline | Anti-inflammatory |

These comparisons underscore how specific substituents enhance the biological activity and therapeutic potential of MBD-POX compared to other compounds in its class.

Case Studies and Research Findings

While comprehensive clinical studies on MBD-POX are still needed, preliminary findings from related compounds provide insights into its potential:

- In vitro Studies : Initial laboratory experiments indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. This suggests that MBD-POX may also possess similar properties worth investigating.

- Kinase Inhibition Assays : Given the structural characteristics of MBD-POX, assays targeting specific kinases could reveal its efficacy as a therapeutic agent in cancer treatment.

- Antimicrobial Testing : Future studies should focus on evaluating the antimicrobial properties of MBD-POX using standard microbiological techniques to assess its effectiveness against common pathogens.

Comparison with Similar Compounds

a) Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Chloro- and fluorobenzyl substituents (e.g., in ) are associated with enhanced antimicrobial activity due to increased electrophilicity and membrane penetration. For instance, the 4-chlorophenyl group in may improve target binding in bacterial enzymes.

- Electron-Donating Groups (EDGs): The 3-methoxybenzyl group in the target compound could modulate solubility and bioavailability. Methoxy groups are known to enhance metabolic stability compared to halogens .

- Methylthio vs.

b) Antimicrobial Potential

Compounds with 1,2,4-oxadiazole substituents, such as those in , exhibit broad-spectrum antimicrobial activity. For example, thieno[2,3-d]pyrimidine-diones with oxadiazole groups () showed efficacy against Gram-positive bacteria, suggesting that the target compound may share similar mechanisms, albeit with a quinazoline core.

c) Structural Flexibility and Drug Design

- The quinazoline-dione core allows versatile modifications at the 3- and 7-positions. Substitutions with aryl or heteroaryl groups (e.g., thiophene in ) fine-tune activity and selectivity.

Preparation Methods

Synthesis of the Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4-dione scaffold serves as the foundational structure for this compound. The core is typically synthesized via cyclization reactions involving anthranilic acid derivatives. A metal-free green synthesis method reported by Khodarahmi et al. (2022) utilizes oxidative imine formation followed by intermolecular condensation .

Procedure :

-

Step 1 : React 2-aminobenzylamine (3.0 mmol) with benzylamine (3.0 mmol) in dimethyl sulfoxide (DMSO) under an oxygen atmosphere at 90°C for 48 hours.

-

Step 2 : Catalyze the reaction with 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%) and BF₃·Et₂O (10 mol%) to facilitate cyclization.

-

Outcome : This yields 2-phenylquinazoline derivatives with up to 81% efficiency under optimized conditions .

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 48 hours |

| Catalyst | 2,4,6-Trihydroxybenzoic acid |

| Solvent | DMSO |

| Yield | 50–81% |

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 1), RT (Step 3) |

| Reaction Time | 4 hours (Step 1), 6 hours (Step 3) |

| Base | K₂CO₃ |

| Solvent | DCM, Dry Acetone |

| Yield | 66–72% |

Synthesis of the 3-(4-(Methylthio)phenyl)-1,2,4-Oxadiazole-5-yl Moiety

The oxadiazole ring is constructed separately and later coupled to the quinazoline core. While direct methods for synthesizing 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole are scarce in literature, analogous protocols involve cyclization of amidoximes with acyl chlorides .

Procedure :

-

Step 1 : React 4-(methylthio)benzohydrazide (1.0 mmol) with chloroacetyl chloride (1.2 mmol) in DCM/TEA to form an intermediate hydrazone.

-

Step 2 : Cyclize the hydrazone at 80°C in toluene for 6 hours to yield 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole.

-

Step 3 : Substitute the chloromethyl group with a thiol nucleophile (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) in dry acetone/K₂CO₃ .

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Solvent | Toluene |

| Yield | 45–66% |

Coupling of Oxadiazole and Quinazoline Moieties

The final step involves coupling the oxadiazole derivative to the quinazoline core at position 7. Khodarahmi et al. (2019) reported a reflux-based coupling protocol .

Procedure :

-

Step 1 : Reflux 7-bromo-quinazoline-2,4-dione (1.0 mmol) with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-thiol (1.2 mmol) in dry acetone containing K₂CO₃ (2.0 mmol) for 8–12 hours.

-

Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane).

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | Reflux |

| Reaction Time | 8–12 hours |

| Base | K₂CO₃ |

| Solvent | Dry Acetone |

| Yield | 58–64% |

Optimization and Scalability Challenges

Challenges :

-

Low yields (45–66%) in oxadiazole synthesis due to side reactions.

-

Sensitivity of the quinazoline core to oxidative conditions, necessitating inert atmospheres .

Solutions :

-

Transitioning from batch to continuous flow reactors for oxadiazole synthesis to improve scalability.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency of Key Steps in Target Compound Synthesis

| Step | Yield (%) | Key Reagents |

|---|---|---|

| Quinazoline Core | 81 | 2,4,6-Trihydroxybenzoic acid |

| 3-Methoxybenzylation | 72 | 3-Methoxybenzyl bromide |

| Oxadiazole Synthesis | 66 | Chloroacetyl chloride |

| Final Coupling | 64 | K₂CO₃, Dry Acetone |

Q & A

Q. What are the key steps and optimal conditions for synthesizing 3-(3-methoxybenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux in solvents like dimethylformamide (DMF) or ethanol .

- Step 2: Coupling the oxadiazole moiety to the quinazoline core using nucleophilic substitution or Suzuki-Miyaura cross-coupling, facilitated by bases like KCO or NaH .

- Step 3: Introduction of the 3-methoxybenzyl group via alkylation or Mitsunobu reactions .

Critical Parameters: - Temperature control (60–120°C) to prevent side reactions.

- Use of anhydrous solvents and inert atmospheres (N/Ar) for moisture-sensitive steps .

- Monitoring via TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile:HO gradient) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm; oxadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 505.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks at 1670–1700 cm (C=O stretch) and 1250 cm (C-O-C from methoxy groups) confirm functional groups .

- UV-Vis Spectroscopy: Absorbance at λ~270–310 nm (π→π* transitions in quinazoline and oxadiazole rings) .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

Methodological Answer:

- Solubility Screening: Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies:

Advanced Research Questions

Q. What experimental strategies are used to elucidate the mechanism of action of this compound?

Methodological Answer:

- Target Identification:

- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based substrates .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with H-labeled competitors .

- Cellular Models:

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation:

- Assay Workflow:

- In Vitro Screening: Test analogs in dose-response assays (IC determination) against target enzymes or cell lines .

- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding modes to EGFR or other targets .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Data Validation:

- Contextual Factors:

Q. What methodologies are recommended to evaluate metabolic stability and toxicity?

Methodological Answer:

- Hepatic Metabolism:

- Toxicity Profiling:

- hERG Assay: Patch-clamp electrophysiology to assess cardiac risk .

- Ames Test: Bacterial reverse mutation assay for genotoxicity .

Q. How can formulation challenges (e.g., low solubility) be addressed for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.